![molecular formula C5H10N2O2S B2389638 (3As,6aR)-3,3a,4,5,6,6a-hexahydro-2H-pyrrolo[3,4-d][1,2]thiazole 1,1-dioxide CAS No. 949100-19-0](/img/structure/B2389638.png)
(3As,6aR)-3,3a,4,5,6,6a-hexahydro-2H-pyrrolo[3,4-d][1,2]thiazole 1,1-dioxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3,4-Thiadiazoles are a class of organic compounds that contain a five-membered ring with two nitrogen atoms, one sulfur atom, and two carbon atoms . They are known for their notable biological properties, especially their cytotoxic effects .
Synthesis Analysis
Synthetic strategies toward 1,2,5-thiadiazole 1,1-dioxides are scarce and can be divided into two distinct categories: condensation of diketones with sulfamide or oxidations of the pre-existing thiadiazoles or 1,2,5-thiadiazole oxides to the corresponding dioxides .Molecular Structure Analysis
The molecular structure of 1,3,4-thiadiazoles is a five-membered ring system containing a sulfur atom and two nitrogen atoms .Chemical Reactions Analysis
Thiazoles can undergo a variety of chemical reactions. For example, the thiol group of azoles can be treated with ethyl chloroacetate, followed by a reaction with hydrazine hydrate to provide acid hydrazide derivatives .Physical And Chemical Properties Analysis
Thiazoles are known to be nitrogen-rich heterocyclic compounds. They have similar chemical and physical properties to pyridine and pyrimidine .Applications De Recherche Scientifique
Synthesis and Reactivity
- The cycloaddition reactions involving pyrrolo[1,2-c]thiazoles, as demonstrated by Sutcliffe et al. (2000), highlight their use as thiocarbonyl ylides in reactions with electron-deficient alkenes and as azomethine ylides with electron-deficient alkynes, showcasing their versatility in organic synthesis (Sutcliffe, Storr, Gilchrist, & Rafferty, 2000). Similarly, novel syntheses of variably substituted pyrrolo[2,3-d]thiazoles were reported by Koolman, Heinrich, & Reggelin (2010), emphasizing the structure's potential in diversifying chemical libraries (Koolman, Heinrich, & Reggelin, 2010).
Anti-inflammatory and Anticancer Applications
- The exploration of 6,7-bis(hydroxymethyl)-1H,3H-pyrrolo[1,2-c]thiazoles against breast cancer, particularly the triple-negative subtype, by Santos et al. (2014), underscores the potential of these compounds in cancer therapy. The study demonstrated significant in vitro cytotoxicity against various human breast cancer cell lines, suggesting a promising direction for future anticancer drug development (Santos et al., 2014). Maddila, Gorle, Sampath, & Lavanya (2016) also reported on the anti-inflammatory activity of 1,3,4-thiadiazole derivatives, further exemplifying the therapeutic versatility of compounds based on the pyrrolo[thiazole] framework (Maddila, Gorle, Sampath, & Lavanya, 2016).
Structural and Conformational Studies
- Research on the crystal structure, packing, and Hirshfeld surface analysis of 3a-(p-tolyl)-3,3a-dihydrobenzo[d]pyrrolo[2,1-b]thiazole-1(2H)-one by Grinev et al. (2019) provides insights into the non-covalent interactions stabilizing these molecules, which can inform the design of new compounds with optimized properties (Grinev, Linkova, Vasilchenko, & Egorova, 2019).
Antistress and Antiprotozoal Activities
- The synthesis and evaluation of hexahydropyrrolo[3,4-d]isoxazole-4,6-diones for anti-stress activity, as studied by Badru, Anand, & Singh (2012), demonstrate the potential of these derivatives as lead molecules for the development of new anti-stress agents (Badru, Anand, & Singh, 2012). Dürüst, Karakuş, Kaiser, & Taşdemir (2012) explored the anti-protozoal activity of novel dihydropyrrolo[3,4-d][1,2,3]triazoles, indicating the broad spectrum of biological activities these structures may exhibit (Dürüst, Karakuş, Kaiser, & Taşdemir, 2012).
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
(3aS,6aR)-3,3a,4,5,6,6a-hexahydro-2H-pyrrolo[3,4-d][1,2]thiazole 1,1-dioxide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O2S/c8-10(9)5-3-6-1-4(5)2-7-10/h4-7H,1-3H2/t4-,5-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAAHHQKAZGVTHU-WHFBIAKZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CNS(=O)(=O)C2CN1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2CNS(=O)(=O)[C@H]2CN1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3As,6aR)-3,3a,4,5,6,6a-hexahydro-2H-pyrrolo[3,4-d][1,2]thiazole 1,1-dioxide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

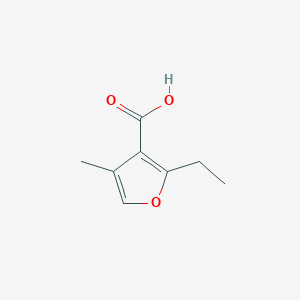
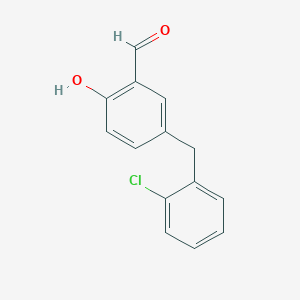

![1-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-propylpentan-1-one](/img/structure/B2389558.png)

![N-benzyl-2-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide](/img/structure/B2389560.png)
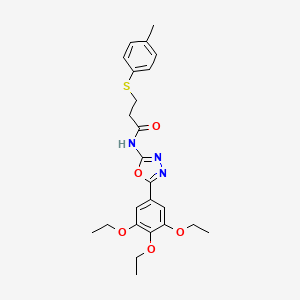
![N-(3-methoxybenzyl)-2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2389567.png)
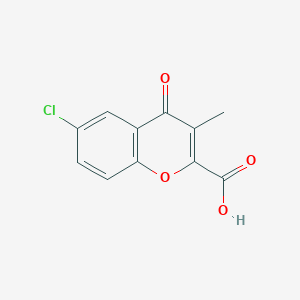
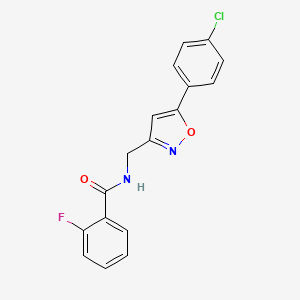
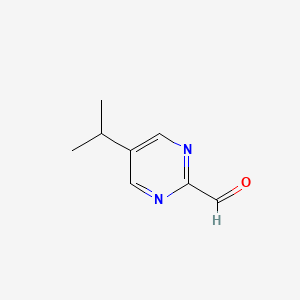

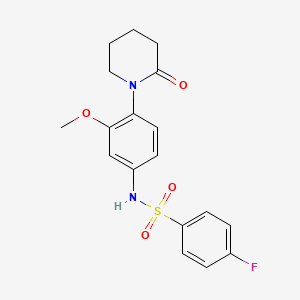
![3-Methyl-7-(2-methylprop-2-enyl)-8-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]purine-2,6-dione](/img/structure/B2389578.png)